molecular formula C34H38 B8558083 2,9-Dihexylpentacene CAS No. 503603-27-8

2,9-Dihexylpentacene

Cat. No. B8558083
M. Wt: 446.7 g/mol
InChI Key: RULVTSKZGQBWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06974877B2

Procedure details

A mixture of 20 grams of 3,10-dihexyl-7,14-dihydropentacene-5,12-dione and 200 mL of 2-methoxyethyl ether was stirred and flushed with nitrogen for 15 minutes. To this was added 13.4 grams of sodium borohydride, and stirring was continued at room temperature overnight. To the resulting mixture was added 126 mL of methanol over 1.25 hours. The temperature increased to 40° C. and was maintained at 40° C. during the addition by intermittent application of a cold water bath. When addition was complete stirring was continued at room temperature. After stirring for 2 hours at room temperature an additional 50 mL of 2-methoxyethyl ether was added. After stirring with methanol for a total of 3.5 hours, 300 mL of acetic acid was added, and the resulting mixture was heated to 60° C. for 1.5 hours. To the mixture was added 100 mL of concentrated hydrochloric acid and heating at 60° C. was continued for one hour. The mixture was cooled to room temperature and the resulting solid was collected by filtration and washed with 500 mL of water. The solid was washed with 500 mL of acetone and then 60 mL of tetrahydrofuran. The solid was washed with an additional one liter of acetone and dried to give 2,9-dihexylpentacene.
Name
3,10-dihexyl-7,14-dihydropentacene-5,12-dione
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]2[CH2:11][C:12]3[C:25]([C:26](=O)[C:27]=2[CH:28]=1)=[CH:24][C:23]1[CH2:22][C:21]2[C:16](=[CH:17][C:18]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[CH:19][CH:20]=2)[C:15](=O)[C:14]=1[CH:13]=3)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]>COCCOCCOC>[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]2[C:27](=[CH:26][C:25]3[C:12]([CH:11]=2)=[CH:13][C:14]2[C:23](=[CH:22][C:21]4[C:16]([CH:15]=2)=[CH:17][C:18]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[CH:19][CH:20]=4)[CH:24]=3)[CH:28]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
3,10-dihexyl-7,14-dihydropentacene-5,12-dione
Quantity
20 g
Type
reactant
Smiles
C(CCCCC)C=1C=CC=2CC3=CC=4C(C5=CC(=CC=C5CC4C=C3C(C2C1)=O)CCCCCC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
To this was added 13.4 grams of sodium borohydride
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
To the resulting mixture was added 126 mL of methanol over 1.25 hours
Duration
1.25 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 40° C. during the addition by intermittent application of a cold water bath
ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
was complete stirring
CUSTOM
Type
CUSTOM
Details
was continued at room temperature
STIRRING
Type
STIRRING
Details
After stirring for 2 hours at room temperature an additional 50 mL of 2-methoxyethyl ether
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring with methanol for a total of 3.5 hours, 300 mL of acetic acid
Duration
3.5 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 60° C. for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
To the mixture was added 100 mL of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
heating at 60° C.
WAIT
Type
WAIT
Details
was continued for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with 500 mL of water
WASH
Type
WASH
Details
The solid was washed with 500 mL of acetone
WASH
Type
WASH
Details
The solid was washed with an additional one liter of acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCC)C1=CC2=CC3=CC4=CC5=CC=C(C=C5C=C4C=C3C=C2C=C1)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.